Boc-D-valine methyl ester

Description

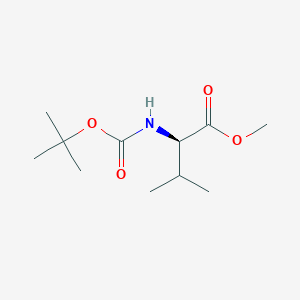

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Valine Methyl Ester and Its Stereoisomers

Enantioselective Synthesis of D-Valine Methyl Ester Precursors

Obtaining enantiomerically pure D-valine is the critical first step. Methodologies for this can be broadly categorized into asymmetric synthesis, where the desired stereocenter is created selectively, and chemical resolution, where a racemic mixture is separated into its constituent enantiomers.

Methodologies for Chiral Induction in Valine Methyl Ester Synthesis

Chiral induction refers to the preferential formation of one enantiomer over another during a chemical reaction. Several strategies have been developed to synthesize D-valine precursors enantioselectively.

One prominent method is chemical resolution . This technique starts with a racemic mixture (an equal mix of D- and L-valine) and uses a chiral resolving agent to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated. For instance, DL-valine can be resolved using chiral organic acids like D-dibenzoyltartaric acid (D-DBTA). google.comgoogle.com The resulting diastereomeric salt of D-valine can be isolated, and the chiral resolving agent is subsequently removed to yield enantiomerically pure D-valine. google.com This method is effective, with reported yields for D-valine around 74% and optical purity exceeding 99%. google.com

Another advanced approach involves the use of chiral auxiliaries . In this strategy, an achiral starting material is attached to a chiral molecule (the auxiliary) to guide the subsequent reactions stereoselectively. For example, L-valine itself can be used as a chiral auxiliary to induce the formation of (R)-configured amino acids. uni-konstanz.de By extension, a D-valine-derived auxiliary could be used to induce (S)-configuration at a new stereocenter. uni-konstanz.de Similarly, imines derived from valine esters, such as (S)-valine methyl ester, can direct the stereoselective addition of reagents, resulting in high diastereoselectivity in the products. semanticscholar.org

More recent developments in synthetic chemistry have introduced methods like the use of a transient chiral mediator . These helper molecules facilitate the attachment of a functional group asymmetrically onto a starting compound, achieving high enantiomeric purity (often over 95%) even when the reaction site is distant from the initial chiral center. scripps.edu

Control of Stereochemical Purity in D-Valine Derivatives

Maintaining the stereochemical integrity of the D-valine precursor throughout the synthetic sequence is paramount. The identification and minimization of process-related impurities are crucial for optimizing a pharmaceutical synthetic process. researchgate.net One potential issue is racemization, the conversion of an enantiomerically pure substance into a racemic mixture. For example, imines derived from amino acid esters can be susceptible to tautomerization, which can lead to the scrambling of the original stereogenic center. researchgate.net

The effectiveness of stereochemical control is often measured by optical purity or enantiomeric excess (ee). The chemical resolution methods for D-valine have been shown to be highly effective, achieving optical purities of 98% or higher. google.com The final two steps in the synthesis of some amino acid drug candidates, which involve the formation of an aminonitrile followed by hydrolysis, are points where degradation impurities can be generated. researchgate.net Careful characterization of these byproducts allows for the adjustment of reaction conditions to minimize their formation and ensure the high stereochemical purity of the final product. researchgate.net

N-Protection Strategies for Valine: Focused on tert-Butoxycarbonyl (Boc) Group Installation

Once enantiomerically pure D-valine methyl ester is obtained, the amino group is protected to prevent it from participating in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under anhydrous acidic conditions. organic-chemistry.org

Regioselective Boc Protection of Amino Acid Methyl Esters

The protection of the amino group in D-valine methyl ester is a regioselective process, meaning the reaction occurs specifically at the desired functional group (the amine) without affecting the ester. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction involves the nucleophilic attack of the amino group on the Boc₂O molecule. This process can be carried out under various conditions, including in the presence of a base in either aqueous or anhydrous solvents. organic-chemistry.org The Boc group is stable towards most nucleophiles and bases, which makes it compatible with a wide range of subsequent chemical transformations. organic-chemistry.org A catalyst-free N-tert-butyloxycarbonylation of amino acid esters in water has been shown to afford optically pure N-Boc derivatives chemoselectively. organic-chemistry.org

Optimization of Reaction Conditions for Boc-D-valine methyl ester Formation

The efficiency of the Boc protection step can be optimized by carefully selecting the solvent, base, and reaction temperature. The reaction is typically performed by adding Boc₂O to a solution of the amino acid ester hydrochloride. chemicalforums.com

A common procedure involves dissolving L-valine methyl ester hydrochloride in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol (B129727), cooling the solution, and then adding a base such as sodium bicarbonate, followed by the addition of solid Boc₂O. chemicalforums.com The reaction is then allowed to warm to room temperature and stirred for an extended period. chemicalforums.com Triethylamine is another base that is frequently used in solvents like dichloromethane (B109758) or THF. chemicalforums.com While anhydrous conditions are sometimes specified, the reaction can tolerate some moisture, as the aminolysis reaction is generally much faster than the hydrolysis of Boc₂O. chemicalforums.com

An example of typical reaction conditions is detailed in the table below.

| Parameter | Condition |

| Starting Material | L-valine methyl ester hydrochloride |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium hydrogencarbonate (NaHCO₃) |

| Solvent | Tetrahydrofuran/Methanol (4:1) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 20 hours |

| Data sourced from a procedure for the Boc protection of L-valine methyl ester. chemicalforums.com |

Esterification Techniques for Methyl Ester Formation

The methyl ester of D-valine can be prepared either before or after the N-protection step. The direct esterification of an amino acid is a common and crucial transformation. Various reagents and conditions have been developed to achieve this efficiently. nih.gov

The synthesis of amino acid methyl esters is primarily achieved by reacting the amino acid with methanol in the presence of an acid catalyst. nih.gov These methods often produce the methyl ester as its hydrochloride salt. nih.gov

One of the most common methods involves the use of thionyl chloride (SOCl₂) in methanol . nih.gov This is a well-established and high-yielding method suitable for industrial scale. Another effective reagent is trimethylchlorosilane (TMSCl) in methanol . nih.gov This system provides a convenient and mild route to various amino acid methyl ester hydrochlorides at room temperature, avoiding the use of the more corrosive thionyl chloride. nih.gov Other protic acids, such as sulfuric acid and p-toluenesulfonic acid, can also be used to catalyze the esterification. nih.gov

For N-Boc protected amino acids, esterification can be achieved using methods like treatment with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate. researchgate.netnih.gov Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. researchgate.net

A comparison of common esterification methods for valine is presented below.

| Method | Key Reagents | Conditions | Advantages | Reported Yield |

| Thionyl Chloride | L-Valine, Methanol, SOCl₂ | -10°C to 70°C, reflux | High yield, well-established for industrial scale | 60-95% |

| Trimethylchlorosilane (TMSCl) | L-Valine, Methanol, TMSCl | Room temperature, 12 hours | Milder conditions, avoids corrosive SOCl₂ | 76-85% |

| Sulfuric Acid | Amino Acid, Methanol, H₂SO₄ | Not specified | Standard acid catalysis | Not specified nih.gov |

| This table provides a comparative overview of synthetic pathways for L-valine methyl ester hydrochloride. nih.gov |

Direct Esterification Protocols and Yield Optimization

Direct esterification of N-Boc-D-valine is a common and effective method for the synthesis of its methyl ester. This involves the reaction of the N-protected amino acid with a methylating agent in the presence of a suitable catalyst or base. Several protocols have been developed to optimize the yield and purity of the final product.

Another prevalent method for the direct esterification of N-Boc-amino acids is the use of thionyl chloride (SOCl₂) in methanol (MeOH) . This system is highly efficient as thionyl chloride reacts with methanol to form methyl chloroformite and HCl in situ. The HCl then catalyzes the esterification of the carboxylic acid. This method is often advantageous due to the straightforward workup, as the byproducts (SO₂ and HCl) are volatile. While specific yield data for Boc-D-valine is not extensively tabulated in the provided search results, the method is reported to provide high yields for the synthesis of various amino acid methyl ester hydrochlorides. semanticscholar.orgnih.gov A patent describing the synthesis of L-valine methyl ester hydrochloride using this method reports yields in the range of 60-65%.

The use of trimethylchlorosilane (TMSCl) in methanol offers a milder alternative for the esterification of N-Boc-amino acids. This reagent system is known for its convenience, mild reaction conditions, and good to excellent yields. nih.gov The reaction proceeds by the in situ generation of HCl from the reaction of TMSCl and methanol, which then catalyzes the esterification. This method has been successfully applied to a wide range of amino acids, suggesting its applicability to Boc-D-valine. nih.gov

To optimize the yield of this compound, several factors can be controlled, including reaction temperature, reaction time, and the stoichiometry of the reagents. The choice of solvent can also play a crucial role. For instance, in the methyl iodide/potassium carbonate method, acetone (B3395972) is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing conditions.

Table 1: Comparison of Direct Esterification Protocols for N-Boc-Amino Acid Methyl Esters

| Reagents | Catalyst/Base | Solvent | Typical Conditions | Reported Yields (for analogous compounds) |

| Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | High (e.g., 85% over two steps for a β³-amino acid) nih.govrsc.org |

| Methanol (MeOH) | Thionyl Chloride (SOCl₂) | Methanol | 0 °C to room temperature | High (e.g., 82% overall yield for a cysteine derivative) semanticscholar.org |

| Methanol (MeOH) | Trimethylchlorosilane (TMSCl) | Methanol | Room temperature | Good to excellent (e.g., 90-97% for various α-amino acids) |

Transesterification Approaches for this compound Synthesis

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, represents an alternative route to this compound. In this approach, an existing ester of Boc-D-valine (e.g., an ethyl or benzyl (B1604629) ester) would be reacted with methanol in the presence of an acid or base catalyst.

While specific examples of transesterification for the synthesis of this compound are not detailed in the provided search results, the general principles of this reaction are well-established in organic chemistry. Acid-catalyzed transesterification typically involves the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by methanol. Base-catalyzed transesterification, on the other hand, involves the deprotonation of methanol to form the more nucleophilic methoxide (B1231860) ion, which then attacks the carbonyl carbon of the ester.

For the synthesis of this compound, a potential transesterification approach could involve the reaction of Boc-D-valine ethyl ester with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the formation of the methyl ester, the lower boiling point of the byproduct, ethanol, could be exploited by its removal through distillation.

Although less common than direct esterification for laboratory-scale synthesis of simple methyl esters, transesterification can be a valuable strategy, particularly in industrial settings where a different ester of Boc-D-valine might be a more readily available starting material.

Scalable Synthetic Routes for Industrial and Large-Scale Academic Production

The demand for this compound in pharmaceutical and research applications necessitates the development of synthetic routes that are not only high-yielding but also scalable, safe, and cost-effective.

The direct esterification methods discussed previously are generally amenable to scale-up. For instance, the use of thionyl chloride in methanol is a robust method that can be adapted for larger scale production. However, the corrosive and toxic nature of thionyl chloride requires specialized equipment and handling procedures, which can add to the cost and complexity of the process on an industrial scale.

The trimethylchlorosilane (TMSCl) in methanol method is considered a safer and more environmentally friendly alternative. nih.gov Its mild reaction conditions and simple workup procedure make it an attractive option for large-scale synthesis. The scalability of this process is enhanced by the commercial availability and relatively low cost of the reagents.

Furthermore, processes that have been demonstrated to be efficient and scalable for the synthesis of related chiral N-Boc-amino acid methyl esters can be considered analogous for the production of this compound. nih.gov Key considerations for industrial scale-up include:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of high-purity Boc-D-valine and the chosen methylating agent.

Process Safety: Implementing appropriate safety measures to handle flammable solvents and potentially corrosive or toxic reagents.

Reaction Control: Precise control of reaction parameters such as temperature, pressure, and addition rates to ensure consistent product quality and yield.

Workup and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or distillation, to minimize the use of chromatography.

Waste Management: Implementing procedures for the safe disposal or recycling of waste streams generated during the synthesis.

By carefully considering these factors, the synthesis of this compound can be effectively transitioned from the laboratory to an industrial or large-scale academic production setting, ensuring a consistent supply of this important chemical intermediate.

Role of Boc D Valine Methyl Ester in Peptide Synthesis and Peptidomimetic Chemistry

Application as a Chiral Building Block in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the corresponding free acid, Boc-D-valine, is utilized as the primary building block. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. luxembourg-bio.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach where the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more stable benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acid. peptide.compeptide.com

The formation of the peptide bond between the carboxyl group of the incoming Boc-D-valine and the free N-terminal amine of the resin-bound peptide requires an activating agent. Carbodiimides are common coupling reagents used for this purpose. uniurb.it

DCC/HOBt: The combination of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used protocol. globalresearchonline.net DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. acs.org However, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. uniurb.it The addition of HOBt mitigates these side reactions by converting the intermediate into a more stable OBt active ester, which then reacts with the amine to form the peptide bond with minimal epimerization. acs.orgpeptide.com DCC is primarily used in solution-phase synthesis, as the byproduct, dicyclohexylurea (DCU), is insoluble and precipitates, complicating its use in SPPS where filtration is key. globalresearchonline.netpeptide.com

EDC/HOBt: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide (B86325) that is advantageous for both solution-phase and solid-phase synthesis. globalresearchonline.netpeptide.com When used with HOBt, it functions similarly to DCC, activating the carboxyl group while suppressing racemization. globalresearchonline.net The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal by washing during workup, making it well-suited for various applications. globalresearchonline.netpeptide.com

DIC/HOBt: N,N'-diisopropylcarbodiimide (DIC) is often preferred over DCC for SPPS because its corresponding urea byproduct is more soluble in common organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), preventing precipitation issues on the solid support. globalresearchonline.netpeptide.com

The sterically hindered nature of the valine side chain can make coupling reactions more difficult compared to less bulky amino acids like glycine (B1666218) or alanine. nih.gov Therefore, monitoring the reaction's completion, for instance with a ninhydrin (B49086) test, and potentially performing a second coupling (recoupling) is often necessary to ensure high yields. nih.gov

| Coupling Protocol | Key Reagents | Primary Application | Byproduct Properties | Notes |

|---|---|---|---|---|

| DCC/HOBt | DCC, HOBt | Solution-Phase | Insoluble DCU | HOBt minimizes racemization. globalresearchonline.netpeptide.com |

| EDC/HOBt | EDC, HOBt | Solution-Phase & SPPS | Water-soluble urea | Byproduct easily removed by aqueous wash. globalresearchonline.netpeptide.com |

| DIC/HOBt | DIC, HOBt | SPPS | Soluble diisopropylurea | Preferred for SPPS to avoid precipitation on resin. globalresearchonline.netpeptide.com |

The incorporation of D-amino acids into a peptide sequence fundamentally alters its conformational landscape. While L-amino acids naturally favor right-handed α-helical structures, the introduction of a D-amino acid disrupts this preference and can induce specific secondary structures, such as β-turns or left-handed helices. rsc.orgnih.gov

The presence of a D-valine residue can:

Induce β-turns: D-amino acids are often found in the i+1 position of type II' β-turns and the i+2 position of type I' β-turns, which are critical for peptide folding and receptor recognition.

Increase Proteolytic Stability: Natural proteases are stereospecific for L-amino acid sequences. Introducing a D-valine residue renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's biological half-life. rsc.org

Constrain Conformation: The defined stereochemistry of D-valine, along with its bulky isopropyl side chain, restricts the available conformational space (phi, ψ dihedral angles) for the peptide backbone. nih.gov This rigidity can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and specificity for a biological target. rsc.org Studies on diastereomeric peptides, where an L-amino acid is replaced by its D-counterpart, have shown significant differences in conformational stability, with the D-amino acid-containing peptide sometimes adopting a more stable, folded structure. nih.govresearchgate.net

Utilization in Solution-Phase Peptide Synthesis Strategies

In solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), all reactions are carried out in a homogeneous solution. researchgate.net This method allows for the purification and characterization of intermediate products after each step. chempep.com In this context, Boc-D-valine methyl ester is a valuable starting material, as the methyl ester group effectively protects the C-terminal carboxylic acid from participating in unwanted reactions. ekb.eg

In a stepwise approach, the peptide chain is built one amino acid at a time. A typical strategy involving this compound would be as the C-terminal residue. The synthesis would proceed as follows:

The Nα-Boc protecting group of an incoming amino acid (e.g., Boc-L-alanine) is activated using a coupling reagent like DCC or EDC, often with an additive like HOBt.

This activated amino acid is then reacted with this compound, whose N-terminal Boc group has been previously removed (e.g., with TFA) to expose the free amine. This forms a dipeptide.

The process is repeated, with the N-terminal Boc group of the newly formed dipeptide being removed to allow for the coupling of the next activated Boc-amino acid. researchgate.net

Alternatively, Boc-D-valine (the free acid) can be activated and coupled to the free amine of another amino acid methyl ester to elongate the chain. ekb.eg

For the synthesis of longer peptides, fragment condensation is often a more efficient strategy. peptide.comnih.gov This involves the synthesis of smaller, protected peptide fragments (typically 3-15 residues long) which are then coupled together in solution. chempep.com

A fragment containing a C-terminal D-valine residue can be synthesized using Boc-D-valine anchored to a resin in SPPS and then cleaved off. This protected fragment, with a free carboxylic acid, is then activated and coupled to another fragment with a free N-terminus in solution. The primary challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated fragment. peptide.com However, coupling at a C-terminal D-valine residue is subject to the same considerations as its L-counterpart, where the choice of coupling reagents (e.g., those forming less reactive intermediates) is critical to maintaining stereochemical integrity. nih.govresearchgate.net

Synthesis of Depsipeptides and Cyclic Peptides Containing D-Valine Residues

The inclusion of D-valine is a common strategy in the synthesis of depsipeptides and cyclic peptides to impart specific structural and functional properties.

Specific Examples in Natural Product Total Synthesis (e.g., FK228, Aureobasidin B analogues)

Boc-D-valine, and its corresponding methyl ester, serve as critical building blocks in the total synthesis of complex natural products, particularly those with unique macrocyclic architectures. The incorporation of a D-amino acid like D-valine is a common biosynthetic strategy to induce specific three-dimensional conformations essential for biological activity. Synthetic chemists leverage this by using reagents like N-Fmoc-D-valine or Boc-D-valine to construct these intricate molecules.

FK228 (Romidepsin) : The synthesis of the potent histone deacetylase inhibitor FK228, a bicyclic depsipeptide, provides a clear example of the strategic use of D-valine. nih.govnih.gov The structure of FK228 contains both L-valine and D-valine residues. nih.gov In synthetic routes, the linear tetrapeptide precursor is assembled through sequential peptide couplings. One key step involves the coupling of an existing peptide fragment with N-Fmoc-D-valine, facilitated by a coupling reagent like BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate], to introduce the D-amino acid into the backbone. soton.ac.ukdrugfuture.com This specific stereochemistry is crucial for achieving the correct macrocyclic conformation and, ultimately, the compound's potent biological activity. nih.gov

Aureobasidin B Analogues : The aureobasidins are a family of cyclic depsinonapeptides with significant antifungal properties. Their synthesis is notoriously challenging due to the presence of multiple N-methylated amino acids and a hydroxy acid moiety, which involves a difficult-to-form ester bond. researchgate.netnih.gov To overcome these synthetic hurdles and explore structure-activity relationships, researchers have designed analogues where certain residues are replaced. One prominent strategy involves substituting the 2R-hydroxyisovaleric acid (D-Hiv) residue with the corresponding D-amino acid, D-valine. This modification simplifies the synthesis by replacing a challenging ester linkage with a more conventional amide bond, thus avoiding potential hydrolysis of the ester during chain elongation. This approach prioritizes the synthesis of peptide analogues containing D-valine to generate compounds that may be easier and less expensive to produce while retaining biological activity.

Table 1: Use of D-Valine in Natural Product Synthesis

| Natural Product/Analogue | Role of D-Valine Derivative | Synthetic Utility |

|---|---|---|

| FK228 (Romidepsin) | Incorporated as a key residue in the macrocyclic backbone. nih.govdrugfuture.com | Essential for establishing the correct peptide conformation required for biological function. nih.gov |

| Aureobasidin B Analogues | Used as a substitute for the D-hydroxyisovaleric acid (D-Hiv) residue. | Simplifies synthesis by replacing an ester bond with an amide bond, improving yield and stability during synthesis. |

Challenges and Strategies for Macrocyclization with D-Amino Acid Esters

The formation of a macrocycle from a linear peptide precursor is a synthetically demanding step, often plagued by low yields due to competing intermolecular oligomerization. acs.org The efficiency of this intramolecular reaction is heavily dependent on the conformation of the linear peptide. uni-kiel.de

Challenge: Extended Conformations A primary challenge in peptide macrocyclization is the inherent tendency of linear peptides, especially those composed of all L- or all D-amino acids, to adopt extended, linear conformations. uni-kiel.de This spatial arrangement places the reactive N- and C-termini far from each other, creating a significant entropic barrier for the intramolecular cyclization to occur. uni-kiel.deresearchgate.net Under these conditions, intermolecular reactions that lead to dimers, trimers, and polymers often become the dominant pathway, drastically reducing the yield of the desired monomeric macrocycle. nih.gov Steric hindrance at the cyclization site, for instance by β-branched amino acids like valine, can further decrease cyclization yields. uni-kiel.denih.gov

Strategy: Conformational Pre-organization with D-Amino Acids A powerful strategy to overcome this challenge is to pre-organize the linear precursor into a conformation that favors cyclization. researchgate.netnih.gov The incorporation of "turn-inducing" elements within the peptide backbone can help bring the reactive ends into proximity, increasing the effective molarity and promoting the desired intramolecular reaction. uni-kiel.denih.gov D-amino acids are highly effective turn-inducing elements. researchgate.netnih.gov

When a D-amino acid is incorporated into an L-amino acid sequence (or vice versa), it disrupts the tendency to form an extended chain and instead promotes the formation of specific secondary structures like β-turns. uni-kiel.de This "kink" in the backbone forces the linear peptide into a more compact, pre-folded conformation where the N- and C-termini are already close together. Studies have shown that linear precursors containing a mix of D- and L-amino acids afford significantly higher yields in macrolactamization compared to their homochiral (all-L or all-D) counterparts. cam.ac.uk This strategy effectively lowers the entropic cost of cyclization, making the formation of the macrocycle a more favorable process. uni-kiel.de

Table 2: Macrocyclization Challenges and D-Amino Acid Strategies

| Challenge | Description | Strategy | Mechanism |

|---|---|---|---|

| High Entropic Barrier | Linear peptides prefer extended conformations, keeping reactive ends far apart and disfavoring intramolecular cyclization. uni-kiel.deresearchgate.net | Conformational Pre-organization | Incorporating structural elements that induce turns in the peptide backbone. nih.gov |

| Intermolecular Oligomerization | When cyclization is slow, linear precursors react with each other to form undesired polymers. nih.gov | Incorporation of D-Amino Acids | A D-amino acid in an L-peptide sequence (or vice versa) acts as a "turn-inducer," forcing the precursor into a compact conformation favorable for cyclization. uni-kiel.decam.ac.uk |

Preparation of Biologically Active Peptidomimetics and Conjugates

Design and Synthesis of D-Valine Methyl Ester-Containing Conjugates

The conjugation of amino acids to other molecules is a widely used strategy to enhance biological activity, improve pharmacokinetic properties, or enable targeted delivery. D-valine methyl ester is a valuable component in the design of such conjugates due to its specific stereochemistry and the synthetic handle provided by its ester group.

The design of these conjugates often involves linking a bioactive molecule to the N-terminus of D-valine methyl ester via an amide bond. For example, in the development of novel antileishmanial agents, piperic acid was conjugated with various amino acid methyl esters. mdpi.com The resulting piperoyl-amino acid ester conjugates showed a significant increase in activity compared to piperine (B192125) or the amino acid esters alone. mdpi.com The synthesis typically involves activating the carboxylic acid of the parent molecule and reacting it with the free amine of the amino acid methyl ester. mdpi.com

A more advanced application is the design of linkers for Antibody-Drug Conjugates (ADCs). researchgate.net ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells. Many of these utilize a linker containing a dipeptide sequence, such as valine-citrulline or valine-alanine, which is designed to be stable in circulation but cleaved by specific proteases (e.g., cathepsin B) within the lysosome of a target cell. researchgate.net The inclusion of a valine residue is critical for recognition by these enzymes, leading to the release of the active drug payload precisely at the site of action. The synthesis of these complex molecules involves the step-wise construction of the linker-payload unit, which is then conjugated to the antibody. researchgate.net

Incorporation into Diverse Bioactive Scaffolds

The unique structural properties of D-valine allow for its incorporation into a wide array of bioactive scaffolds, where it often plays a crucial role in defining the molecule's conformation and function.

Macrocyclic Peptides : As discussed previously, D-valine is a key component in complex macrocyclic natural products like FK228 and is used to create simplified analogues of others, such as Aureobasidin B. drugfuture.com In these scaffolds, the D-valine residue is not merely a spacer but an active architectural element that helps to establish and maintain the rigid, three-dimensional shape necessary for binding to a biological target. nih.govuni-kiel.de

Peptide-Drug Conjugates : In the context of ADCs, the valine residue is incorporated into a linker scaffold that bridges a large protein (the antibody) and a small molecule (the cytotoxic drug). researchgate.net This demonstrates the versatility of using amino acids to create hybrid biomolecules that combine the properties of different molecular classes.

Peptidomimetics : D-valine and its derivatives are also used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability against proteolytic degradation. By replacing an L-amino acid with a D-amino acid, researchers can create peptides that are less recognizable to proteases, thereby increasing their in vivo half-life. This strategy is fundamental in transforming biologically active peptides into viable drug candidates.

Mechanistic Investigations and Stereochemical Control in Boc D Valine Methyl Ester Reactions

Studies on Epimerization and Racemization Pathways

The preservation of the D-configuration at the α-carbon of valine is a primary challenge during peptide synthesis. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities. This loss of chiral integrity typically occurs during the activation of the carboxyl group for amide bond formation. nih.gov Two main pathways contribute to this side reaction: direct enolization via abstraction of the α-proton by a base, and the formation of a 5(4H)-oxazolone intermediate. The oxazolone (B7731731) pathway is considered the most predominant source of racemization during peptide synthesis. nih.gov

The choice of coupling reagent and the reaction conditions are the most significant factors influencing the degree of epimerization. Coupling reagents are designed to activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. However, this activation also increases the acidity of the α-proton, facilitating its removal and subsequent racemization. nih.goviris-biotech.de

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), were among the first reagents used for peptide synthesis. iris-biotech.depeptide.com While effective, their use without additives can lead to significant racemization through the formation of an O-acylisourea intermediate which can cyclize to the problematic oxazolone. luxembourg-bio.com

To address this, additives were introduced to intercept the activated intermediate and form a less reactive active ester, which then reacts with the amine with minimal racemization. peptide.com The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives. luxembourg-bio.com For instance, coupling Z-Gly-Phe-OH with H-Val-OMe using a carbodiimide (B86325) alone resulted in 35% epimerization, which dropped to just 1.5% when HOBt was added. luxembourg-bio.com More advanced additives, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been shown to be even more effective at suppressing epimerization and accelerating coupling reactions compared to HOBt. luxembourg-bio.com

Modern coupling reagents often come as pre-formed salts that incorporate these additive structures. These include uronium/aminium salts like HBTU and HATU, and phosphonium (B103445) salts like PyBOP. iris-biotech.deresearchgate.net Reagents based on HOAt, such as HATU, are generally considered superior in preventing loss of stereochemical integrity. luxembourg-bio.com

The reaction conditions, including the solvent and the base used, also play a crucial role. The choice of base is particularly critical, as stronger or more sterically hindered bases can promote α-proton abstraction, leading to epimerization. nih.gov

| Coupling Reagent Class | Examples | General Impact on Stereochemical Integrity | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | High risk of epimerization when used alone. peptide.com | Requires additives like HOBt or HOAt to suppress racemization. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Generally good at maintaining stereochemical integrity. researchgate.net | PyBOP is a common choice for both solution- and solid-phase synthesis. iris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU® | Excellent performance, especially HOAt-based reagents like HATU. iris-biotech.deluxembourg-bio.com | HATU is highly reactive but has been classified as explosive, requiring careful handling. iris-biotech.de COMU® is a stable and highly reactive alternative. iris-biotech.de |

The first step in controlling epimerization is its accurate detection and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose, as it can separate the desired diastereomeric product from its epimer. researchgate.netresearchgate.net

Several strategies can be employed to mitigate the formation of epimers during the coupling of Boc-D-valine methyl ester:

Selection of Coupling Reagents and Additives: As discussed, using combinations like DCC/HOBt or advanced onium salts such as HATU or COMU® is the primary method for suppressing racemization. iris-biotech.deluxembourg-bio.com These reagents promote faster coupling rates, which reduces the lifetime of the activated intermediate, thereby minimizing the opportunity for epimerization. luxembourg-bio.com

Control of Base: The type and amount of base should be carefully controlled. Tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used. The general principle is to use the weakest base necessary and to avoid large excesses.

Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization. Couplings are often performed at 0 °C to minimize this side reaction.

Stepwise vs. Pre-activation: The order of addition of reagents can be important. In a pre-activation protocol, the carboxylic acid component is activated with the coupling reagent before the amine is added. While this can lead to faster reactions, it also increases the time the activated species exists, potentially increasing epimerization. A stepwise approach, where all components are mixed together, can sometimes be preferable.

Mechanistic Understanding of Boc Protecting Group Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. nih.gov Its popularity stems from its stability to many reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.org

The cleavage of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.com The mechanism proceeds through a series of well-understood steps: masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The reaction begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. masterorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then fragments. This is the rate-determining step. It results in the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Amine Protonation: Under the acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

The generated tert-butyl cation is a reactive electrophile. It can be quenched by a nucleophilic counter-ion, deprotonate to form isobutene gas, or react with nucleophilic sites on the substrate molecule, leading to unwanted side products. commonorganicchemistry.comacsgcipr.org To prevent this, "scavengers" such as triethylsilane or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.org Kinetic studies have shown that the deprotection reaction can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. nih.govacs.org

In the synthesis of complex molecules that contain multiple protecting groups, the ability to selectively remove one group while leaving others intact is crucial. This concept is known as orthogonality. total-synthesis.com The Boc group's acid lability makes it orthogonal to groups that are removed by other means, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. total-synthesis.commasterorganicchemistry.com

However, challenges arise when other acid-sensitive groups, such as tert-butyl (tBu) esters or ethers, are present in the molecule. Achieving selective deprotection of the N-Boc group in such cases requires carefully controlled conditions. acs.org

Several strategies have been developed for this purpose:

Milder Acidic Conditions: Using weaker acids or carefully controlled amounts of strong acids can sometimes achieve selectivity. For example, using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) has been reported for the deprotection of Boc groups in the presence of tert-butyl esters. researchgate.net

Lewis Acids: Certain Lewis acids can be employed for selective Boc removal, although they can also affect other functional groups.

Thermal Deprotection: The Boc group can be removed by heating, typically at high temperatures (e.g., 180 °C). masterorganicchemistry.com Recent advancements using continuous flow reactors allow for thermal deprotection under controlled temperatures and residence times, enabling the selective removal of one N-Boc group in the presence of another. nih.gov For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. nih.gov

Alternative Reagents: A variety of other reagents have been reported for mild Boc deprotection, including oxalyl chloride in methanol (B129727), which operates at room temperature. nih.gov Clay catalysts like Montmorillonite K10 have been shown to selectively remove aromatic N-Boc groups while leaving aliphatic ones untouched. researchgate.net

| Method | Typical Reagents/Conditions | Selectivity/Notes |

|---|---|---|

| Standard Acidolysis | TFA in CH₂Cl₂; HCl in dioxane/EtOAc. | Strong conditions, may cleave other acid-labile groups like t-butyl esters. acs.org |

| Controlled Acidolysis | Conc. H₂SO₄ in tBuOAc; MeSO₃H. researchgate.net | Can achieve selectivity for N-Boc over t-butyl esters under specific conditions. researchgate.net |

| Thermal Deprotection | Heating (~180-270 °C), often in a continuous flow reactor. masterorganicchemistry.comnih.gov | Acid-free method. Can be highly selective based on the electronic nature of the attached group (aryl vs. alkyl). nih.gov |

| Catalytic Methods | Montmorillonite K10 clay. researchgate.net | Can offer selectivity for aromatic over aliphatic N-Boc groups. researchgate.net |

| Mild Chemical Methods | Oxalyl chloride in methanol. nih.gov | Performs deprotection at room temperature. nih.gov |

Reactivity and Transformation of the Methyl Ester Moiety

The methyl ester group of this compound is a versatile handle for further chemical transformations. While it serves to protect the carboxylic acid during reactions at the N-terminus, it can also be the site of subsequent reactions.

The most common transformation is saponification (base-catalyzed hydrolysis) to yield the corresponding N-Boc-D-valine carboxylic acid. This is a necessary step before the C-terminus can be activated for coupling to another amino acid ester. Standard hydrolysis conditions, such as using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol, are typically employed. Care must be taken, as the Boc group itself, while generally stable to base, can be compromised under harsh conditions or prolonged reaction times.

Another important reaction is reduction . The methyl ester can be reduced to the corresponding primary alcohol, Boc-D-valinol, using reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to chiral amino alcohols, which are valuable building blocks in medicinal chemistry.

Transesterification , the conversion of the methyl ester to another ester (e.g., ethyl or benzyl (B1604629) ester), is also possible under acid or base catalysis, though it is less common for this specific substrate. Finally, the methyl ester can be directly converted to an amide via aminolysis , which involves reacting the ester with a high concentration of an amine, often at elevated temperatures. This direct amidation is less efficient than the standard coupling of the corresponding carboxylic acid but can be useful in certain synthetic contexts.

Mechanistic Analysis of Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of this compound are fundamental transformations that proceed via nucleophilic acyl substitution. The outcomes of these reactions are governed by the choice of catalyst (acid or base) and the reaction conditions.

Hydrolysis:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, Boc-D-valine, can be achieved under either acidic or basic conditions. However, due to the acid-labile nature of the Boc protecting group, basic hydrolysis (saponification) is the preferred method to ensure its retention.

Base-Catalyzed Hydrolysis (Saponification): The generally accepted mechanism for base-catalyzed ester hydrolysis, known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the free carboxylic acid, Boc-D-valine. The steric hindrance presented by the bulky isopropyl group of the valine residue and the adjacent Boc-protecting group can influence the rate of hydrolysis, with studies on similar hindered amino acid esters indicating lower hydrolysis rates compared to less hindered analogues nih.gov.

Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis is generally avoided for Boc-protected amino esters. The mechanism typically involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. However, the acidic conditions required for this transformation are often harsh enough to cause cleavage of the Boc group, which proceeds via a stable tert-butyl cation intermediate.

Transesterification:

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon masterorganicchemistry.com. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, methanol is eliminated, and the new ester is formed. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess as the solvent masterorganicchemistry.com.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, generated from the alcohol reactant, acts as the nucleophile masterorganicchemistry.com. It attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to yield the new ester. This process is an equilibrium, and the direction of the reaction can be controlled by using the desired alcohol as the solvent. Lipase-catalyzed transesterification has also emerged as a valuable method, offering high selectivity under mild conditions nih.govias.ac.in.

The stereochemical integrity of the D-valine core is generally maintained during both hydrolysis and transesterification reactions as the chiral α-carbon is not directly involved in the reaction mechanism.

Chemoselective Transformations of the Ester Group

The methyl ester group of this compound can be selectively transformed into other functional groups, such as alcohols, amides, and hydrazides, in the presence of the Boc protecting group. This chemoselectivity is crucial for the elaboration of the C-terminus in peptide synthesis and the creation of diverse molecular scaffolds.

Reduction to Alcohol: The ester can be chemoselectively reduced to the corresponding primary alcohol, Boc-D-valinol. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the ester and the carbamate of the Boc group, milder reagents are employed for selective ester reduction. Sodium borohydride (NaBH4), typically unreactive towards esters, can be activated to achieve this transformation. The use of diisobutylaluminium hydride (DIBAL-H) is also a common method for the reduction of N-Boc amino acid esters to their corresponding alcohols nih.gov.

Amidation and Hydrazinolysis: The methyl ester can be converted to an amide (Boc-D-valinamide) or a hydrazide (Boc-D-valine hydrazide) through reaction with ammonia (B1221849) or hydrazine (B178648), respectively. These reactions proceed via a nucleophilic acyl substitution mechanism. The amine or hydrazine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to eliminate methanol and form the final product. These transformations are pivotal in peptide chemistry, for instance, in the preparation of peptide amides or for segment condensation strategies using the hydrazide.

The following tables summarize representative conditions for these chemoselective transformations, drawing on procedures for N-Boc protected amino acid esters.

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-Boc-α-amino acid methyl ester | DIBAL-H | Not specified | Not specified | N-Boc-α-amino alcohol | Good |

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Boc-L-Pyroglutamic acid methyl ester | Ammonia | Methanol | Not specified | Boc-L-Pyroglutamide | High |

Advanced Analytical Techniques for Characterization and Purity Assessment of Boc D Valine Methyl Ester

Chromatographic Methods for Enantiomeric and Diastereomeric Purity

Chromatography is the cornerstone for assessing the stereochemical integrity of chiral molecules like Boc-D-valine methyl ester. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions, often distinguished by the choice of stationary phase and the need for sample derivatization.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantiomeric separation of N-protected amino acids and their esters, including this compound, is effectively achieved using HPLC with chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., CHIRALPAK® series), are widely recognized for their broad applicability in separating a diverse range of chiral compounds. researchgate.netrsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. For N-Boc protected amino acids, the choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, plays a crucial role in achieving optimal resolution. rsc.orgresearchgate.net

Another powerful class of CSPs for this purpose are the macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A (e.g., CHIROBIOTIC® T and R). sigmaaldrich.com These stationary phases are particularly effective for resolving N-blocked amino acids under reversed-phase conditions, which is advantageous for compatibility with mass spectrometry (LC-MS). sigmaaldrich.comsigmaaldrich.com The complex structure of these macrocycles offers multiple interaction points, leading to high enantioselectivity. sigmaaldrich.com For Boc-amino acids, reversed-phase mode is often the most viable choice on these columns. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase is determined empirically, but general guidelines have been established through extensive research.

Table 1: HPLC Chiral Stationary Phases for N-Boc Amino Acid Derivatives

| Chiral Stationary Phase (CSP) Type | Trade Name Examples | Typical Mobile Phase Mode | Key Interaction Mechanisms |

|---|---|---|---|

| Polysaccharide-based | CHIRALPAK® IA, IC | Normal Phase / Reversed Phase | Hydrogen bonding, π-π interactions, steric inclusion |

| Macrocyclic Glycopeptide | CHIROBIOTIC® T, R | Reversed Phase / Polar Organic | Ionic interactions, hydrogen bonding, inclusion complexation |

| Crown Ether-based | ChiroSil® | Reversed Phase | Host-guest complexation with primary amine groups |

An alternative to direct chiral separation is the use of pre-column derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column (typically a reversed-phase C18 column). This indirect approach is highly sensitive, especially when a fluorescent tag is introduced. rsc.org

A widely used derivatization reagent is o-phthalaldehyde (B127526) (OPA), which reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. creative-proteomics.comnih.govaxionlabs.com To achieve chiral discrimination, a chiral thiol is used in the reaction. For the analysis of a D-amino acid derivative like this compound, a chiral thiol of the opposite configuration, such as N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys), would be used. The reaction of the Boc-D-valine amine (after potential in-situ deprotection or if analyzing the parent amino acid) with OPA and Boc-L-Cys would form a diastereomeric product, distinct from the one formed by the L-valine enantiomer.

This strategy offers excellent sensitivity, with detection limits often reaching the sub-picomole level. axionlabs.com The derivatization is typically automated using modern HPLC autosamplers, which improves reproducibility and sample throughput by mixing the analyte and reagents in the injection needle just before analysis. axionlabs.comshimadzu.com This "in-needle" derivatization minimizes issues with the stability of the OPA derivatives. axionlabs.com

Two-dimensional high-performance liquid chromatography (2D-HPLC) provides a significant increase in peak capacity and resolving power, making it an invaluable tool for the purity assessment of compounds in complex matrices, such as during process development or when analyzing final products with multiple potential impurities. ankara.edu.trresearchgate.net

In a typical 2D-HPLC setup for chiral analysis, an achiral separation is performed in the first dimension (¹D), often using a reversed-phase column to separate compounds based on hydrophobicity. scispace.com Fractions containing the analyte of interest are then automatically transferred to a second dimension (²D) column, which is a chiral stationary phase, for enantiomeric separation. scispace.com This "heart-cutting" approach prevents the overloading of the chiral column with matrix components and allows for the targeted analysis of the enantiomeric purity of the main peak.

For enhanced sensitivity, especially for trace impurities, derivatization with fluorescent reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be coupled with 2D-HPLC analysis. researchgate.netscispace.com The combination of orthogonal separation mechanisms (e.g., reversed-phase and chiral) and sensitive detection makes 2D-HPLC a definitive method for confirming the stereochemical purity of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC methods are highly relevant, particularly for analyzing the core valine methyl ester structure. A validated GC method has been successfully developed for determining the purity of L-valine methyl ester hydrochloride, a closely related compound. iiste.orgiiste.org Given the thermal lability of the Boc protecting group, it is often cleaved in the hot GC injector, meaning the analysis effectively targets the resulting valine methyl ester.

This method typically employs a mid-polarity capillary column, such as a DB-624, which is designed for the analysis of volatile organic compounds. Detection is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity and a wide linear range. iiste.orgiiste.org

Table 2: Example GC Conditions for Valine Methyl Ester Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 (30 m x 0.53 mm, 1.0 µm film thickness) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temperature 150 °C, hold for 15 min |

Data adapted from methods developed for L-valine methyl ester HCl. iiste.org

For GC-mass spectrometry (GC-MS) analysis, and to improve chromatographic peak shape and volatility, derivatization is essential. nih.govsigmaaldrich.com This process chemically modifies the polar functional groups (specifically the primary amine of the valine ester) to make the molecule more suitable for GC analysis. sigmaaldrich.com

A common two-step derivatization procedure for amino acids involves:

Esterification: The carboxylic acid group is converted to an ester (in this case, the methyl ester is already present). This step is accomplished by heating the sample in an acidic alcohol solution (e.g., 2 M HCl in methanol). nih.govresearchgate.net

Acylation: The amino group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govresearchgate.net This reaction replaces the active hydrogen on the nitrogen with a nonpolar acyl group, significantly increasing volatility. nih.gov

The resulting N-pentafluoropropionyl-D-valine methyl ester is highly volatile and provides excellent sensitivity in GC-MS, particularly when using selected ion monitoring (SIM) mode. nih.gov Another common technique is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amine to a more stable and less moisture-sensitive TBDMS derivative. sigmaaldrich.com

To determine the enantiomeric purity of valine methyl ester by GC, a chiral stationary phase is required. The most established CSPs for amino acid enantiomer separation are based on amino acid derivatives themselves, such as L-valine-tert-butylamide linked to a polysiloxane backbone. uni-muenchen.de The commercially available Chirasil-Val column is a prime example and is highly effective for separating the enantiomers of derivatized amino acids. researchgate.netuni-muenchen.de

For separation on a Chirasil-L-Val column, the L-enantiomers of the derivatized amino acids typically elute after the D-enantiomers due to favorable stereochemical interactions with the L-valine selector of the stationary phase. uni-muenchen.de This allows for the precise quantification of the L-enantiomer impurity in a this compound sample after appropriate derivatization. Cyclodextrin-based CSPs are also widely used for their ability to separate a broad range of chiral compounds, including amino acid derivatives. gcms.cz

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of this compound by providing a detailed map of the carbon and hydrogen atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The tert-butoxycarbonyl (Boc) group yields a characteristic singlet integrating to nine protons, while the methyl ester group produces a singlet integrating to three protons. The protons of the valine side chain—the two diastereotopic methyl groups and the single methine proton—give rise to characteristic doublet and multiplet signals, respectively. The alpha-proton on the stereocenter typically appears as a doublet of doublets due to coupling with the adjacent NH proton and the beta-proton.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum will show distinct signals for the carbonyl carbons of the ester and the carbamate (B1207046), the quaternary carbon and methyl carbons of the Boc group, the methoxy (B1213986) carbon of the ester, and the alpha-, beta-, and gamma-carbons of the D-valine residue. The chemical shifts of these signals are highly indicative of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Boc Protons | (CH₃)₃C- | ~1.45 | ~28.3 | Singlet (s) |

| Ester Protons | -OCH₃ | ~3.70 | ~52.0 | Singlet (s) |

| Valine Protons | α-CH | ~4.20 | ~58.5 | Doublet of Doublets (dd) |

| Valine Proton | β-CH | ~2.10 | ~30.5 | Multiplet (m) |

| Valine Protons | γ-CH₃ | ~0.90-1.00 | ~18.0, ~19.0 | Doublet (d) |

| Amide Proton | -NH- | ~5.00 | N/A | Doublet (d) |

| Boc Carbon | (CH₃)₃C - | N/A | ~80.0 | N/A |

| Carbamate Carbonyl | -NHC (=O)O- | N/A | ~156.0 | N/A |

| Ester Carbonyl | -C (=O)OCH₃ | N/A | ~172.5 | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition. When coupled with liquid chromatography (LC-MS/MS), it also serves as a highly sensitive method for purity assessment and impurity profiling.

Under electrospray ionization (ESI) conditions, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₂₁NO₄).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of Boc-protected amino acid esters is well-characterized. Key fragmentation pathways for this compound include:

Loss of isobutylene: A characteristic fragmentation of the Boc group, resulting in a loss of 56 Da.

Loss of the entire Boc group: Cleavage of the carbamate bond, leading to a loss of 100 Da.

Loss of the methoxy group: Cleavage of the ester, resulting in a loss of 31 Da from the molecular ion.

Loss of the carbomethoxy group: A loss of 59 Da corresponding to the -COOCH₃ moiety.

These predictable fragmentation patterns provide definitive confirmation of the compound's identity. nih.govlibretexts.orgchemguide.co.uk

Table 2: Predicted ESI-MS Fragments for this compound

| Fragment Description | Proposed Structure | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 232.15 |

| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 176.09 |

| Loss of Boc Group | [M+H - C₅H₈O₂]⁺ | 132.07 |

| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 200.13 |

| Loss of Carbomethoxy Group | [M+H - COOCH₃]⁺ | 173.13 |

The biological activity of molecules derived from this compound is critically dependent on its stereochemical purity. Therefore, techniques that can assess chirality are essential.

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For the closely related precursor, N-Boc-D-valine, the specific rotation ([α]D) is consistently reported as a positive value, confirming its D-configuration. For example, a typical specification is a specific rotation of +6.5 ± 0.4° (c=1 in acetic acid). thermofisher.com This measurement provides a rapid and reliable quality control check to ensure that the correct enantiomer is present and that no racemization has occurred during synthesis or storage.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and is highly sensitive to the molecule's three-dimensional structure. While less common for routine quality control of small molecules compared to optical rotation, CD is invaluable for confirming the absolute configuration of the chiral center and studying the conformational properties of the molecule in solution.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and absolute stereochemistry.

While obtaining a single crystal of a relatively simple, flexible molecule like this compound can be challenging, the crystal structures of its derivatives are frequently determined to confirm the outcome of stereoselective reactions. In such cases, the core D-valine stereocenter remains intact, and its absolute configuration can be unambiguously assigned. For instance, complex chiral tetraaminophosphonium salts synthesized from this compound have had their three-dimensional molecular structures verified by single-crystal X-ray diffraction analysis. scispace.com This analysis confirms that the stereochemistry of the starting material is retained throughout the synthetic sequence.

Beyond confirming the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This includes the analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. In the crystal structures of derivatives of this compound, the amide N-H group and the carbonyl oxygens of both the carbamate and ester functionalities can act as hydrogen bond donors and acceptors, respectively. The analysis of these hydrogen bonding networks provides insight into the molecular recognition properties of the compound and the forces governing its solid-state structure. scispace.com

Emerging Applications and Future Research Directions

Development of Novel Drug Candidates and Therapeutic Agents in Medicinal Chemistry

Boc-D-valine methyl ester and its parent compound, Boc-D-valine, are crucial intermediates in the development of new pharmaceuticals. nbinno.comchemimpex.com The incorporation of the D-amino acid, valine, can significantly alter the biological properties of peptides and small molecules, often enhancing their stability and efficacy. nbinno.comchemimpex.com

Design Principles for Biologically Active Molecules Incorporating D-Valine Methyl Ester

A primary challenge in peptide-based drug design is their rapid degradation by proteases in the body. A key design principle involves substituting natural L-amino acids with their D-enantiomers, such as D-valine. This modification makes the peptide bonds adjacent to the D-amino acid resistant to cleavage by common proteases, thereby increasing the molecule's in vivo half-life.

Another important design consideration is the enhancement of a molecule's solubility and stability during chemical synthesis and formulation. The Boc protecting group on the valine derivative serves this purpose effectively. chemimpex.com It enhances the solubility of peptide intermediates, simplifying the synthesis process and allowing for the construction of complex bioactive molecules with high purity. nbinno.com The bulky, lipophilic nature of the valine side chain and the Boc group can also improve the molecule's ability to cross cell membranes, a critical factor for bioavailability.

Targeted Delivery Systems and Prodrug Strategies

This compound is an attractive component in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. This strategy is employed to overcome challenges such as poor solubility, instability, or non-specific toxicity of a parent drug. Valine esters, in particular, have been successfully used to enhance the transport of drugs across biological membranes by hijacking specific nutrient transporters.

Research has shown that L-valine and D-valine ester prodrugs can be recognized by peptide transporters like PEPT1, which is expressed in the intestines and corneal epithelium. This targeted delivery mechanism can significantly increase the oral bioavailability and ocular absorption of conjugated drugs. For instance, the synthesis of a Boc-D-valine ester prodrug of the antiviral agent l-BHDU was shown to increase its lipophilicity, a key factor for improved cell membrane transport.

This prodrug approach leverages the body's natural transport systems to shuttle drugs to their site of action, potentially reducing side effects and improving therapeutic outcomes.

| Prodrug Strategy | Advantage | Transporter Target | Example Application |

| D-Valine Ester Conjugation | Enhanced membrane permeability and enzymatic stability | PEPT1 | Antiviral agents (e.g., Valacyclovir), Ocular drugs |

| Increased Lipophilicity | Improved transport across cell membranes | Passive Diffusion | Antiviral l-BHDU |

| Enzymatic Activation | Targeted drug release in specific tissues or cells | N/A | Anticancer drugs |

Utilization in Asymmetric Synthesis and Organocatalysis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, a field of chemistry focused on creating molecules with a specific three-dimensional arrangement.

Development of Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a molecule that is temporarily attached to a starting material to guide a chemical reaction to produce a single desired stereoisomer. Valine methyl ester can be used as such an auxiliary. For example, (S)-Valine methyl ester has been employed in highly diastereoselective Mannich-type reactions, which are fundamental carbon-carbon bond-forming reactions.

Furthermore, derivatives of valine are used to synthesize more complex chiral ligands for metal-catalyzed reactions. A well-established method involves the reduction of an N-Boc protected amino acid, like valine, to its corresponding amino alcohol (valinol). This valinol can then be converted into sophisticated ligands, such as chiral β-aminophosphines. These N,P-ligands coordinate to transition metals, creating an asymmetric environment that can catalyze stereoselective transformations with high efficiency. Chiral azomethines synthesized from valine methyl ester also serve as valuable intermediates and ligands in asymmetric synthesis.

| Ligand/Auxiliary Type | Precursor | Application in Asymmetric Synthesis |

| Chiral Amine | Valine Methyl Ester | Diastereoselective Mannich reactions |

| Chiral β-Aminophosphine Ligands | N-Boc-Valinol | Metal-catalyzed allylic substitutions, 1,4-additions |

| Chiral Azomethines | Valine Methyl Ester | Intermediates for chiral synthesis |

Catalytic Applications of Valine Derivatives in Stereoselective Reactions

Ligands derived from valine have demonstrated significant utility in a range of stereoselective reactions. The chiral β-aminophosphine ligands, for example, are effective in important transformations such as:

Palladium-catalyzed allylic substitutions: A key reaction for constructing carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed 1,4-additions (Michael additions): A widely used method for forming carbon-carbon bonds.

In these reactions, the chiral ligand-metal complex acts as the catalyst, controlling the facial selectivity of the approaching reactant to yield a product with high enantiomeric purity. The modular nature of these ligands, which can be easily modified from readily available amino acid precursors like valine, makes them highly attractive for the development of new catalytic systems.

Advanced Materials Science and Supramolecular Chemistry

Recent research has highlighted the potential of Boc-valine derivatives in the fields of materials science and supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Studies on N-terminal Boc-protected dipeptide methyl esters containing valine have shown their ability to self-assemble into highly organized nanostructures from various solvents. These structures are stabilized by a network of non-covalent interactions, primarily intermolecular hydrogen bonds and hydrophobic interactions, leading to the formation of complex superstructures.

The crystal structure analysis of a related compound, N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, reveals the formation of a twisted parallel β-sheet. This type of ordered, repeating structure is a hallmark of supramolecular assembly and is fundamental to the formation of fibrils and other peptide-based nanomaterials. Additionally, the development of water-dispersible Boc-amino acid nanoparticles, including those from Boc-valine, represents an advance in green chemistry and materials science, enabling peptide synthesis in aqueous environments. These findings open avenues for designing novel peptide-based biomaterials with tailored properties for applications in nanotechnology, tissue engineering, and drug delivery.

Incorporation into Polymeric Materials and Self-Assembling Systems

The unique structural characteristics of this compound, particularly its chirality and ability to participate in hydrogen bonding, make it an attractive building block for the creation of novel polymeric materials and self-assembling systems.

Polymeric Materials: The incorporation of this compound into polymer backbones or as pendant groups can impart specific properties to the resulting materials. For instance, polypeptides synthesized using this chiral amino acid derivative can adopt defined secondary structures, such as helices or sheets, which influence the macroscopic properties of the polymer, including its mechanical strength, biodegradability, and biocompatibility. Research in this area is focused on developing new biocompatible polymers for applications in drug delivery, tissue engineering, and medical implants. The controlled arrangement of these chiral centers along a polymer chain can also lead to materials with unique optical properties, finding potential use in chiral chromatography and sensing applications.